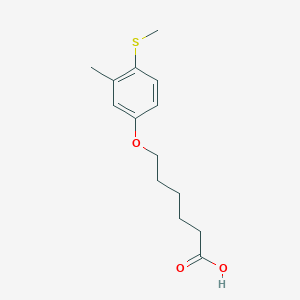

Methylthiomcresol-C5-COOH

Description

Contextualization of Alkylthioaryl Carboxylic Acids in Modern Chemical Science

Alkylthioaryl carboxylic acids are a class of organic compounds characterized by an aromatic ring substituted with both a thioether group (R-S-) and a carboxylic acid group (-COOH). wikipedia.orgksu.edu.sa These compounds are significant in various areas of chemical science. The presence of the sulfur atom, with its available lone pairs of electrons, and the acidic proton of the carboxyl group imparts distinct electronic and chemical properties. wikipedia.org

In modern chemical science, these molecules are explored for their potential in:

Materials Science: As building blocks for polymers and other materials with specific optical or electronic properties.

Pharmaceutical Chemistry: Serving as scaffolds or intermediates in the synthesis of biologically active molecules.

Analytical Chemistry: As demonstrated by related compounds, they can be used in the development of sensitive detection methods. medchemexpress.com

Rationale for Investigating Methylthiomcresol-C5-COOH

The specific structure of this compound warrants a dedicated research focus due to its unique combination of a methylthio group, a cresol (B1669610) (methylphenol) core, and a pentanoic acid side chain.

The key structural motifs of this compound and their research implications are outlined below:

Methylthio Group (-SCH3): The methylthio group is known to influence the electronic environment of the aromatic ring and can participate in specific interactions, potentially modulating the reactivity and spectroscopic properties of the molecule.

Cresol Core: The position of the methyl and hydroxyl groups on the aromatic ring relative to the methylthio and carboxylic acid groups creates a specific substitution pattern that can dictate the molecule's three-dimensional shape and intermolecular interactions.

C5-Carboxylic Acid Chain: The five-carbon chain terminating in a carboxylic acid provides a flexible linker and a site for conjugation or further chemical modification. wikipedia.org This feature is particularly relevant for its application as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. medchemexpress.com

These structural elements in concert suggest potential for tailored applications, for instance, in the design of antigens for the development of immunoassays. medchemexpress.com

A review of the current scientific literature reveals a significant gap in the detailed characterization and application of this compound. While there is extensive research on simpler carboxylic acids and thioethers, the specific combination of functional groups in this compound remains largely unexplored. youtube.com Much of the available information points to its use as a hapten for detecting the pesticide fenthion (B1672539), but in-depth studies on its synthesis, reactivity, and physicochemical properties are not widely published. medchemexpress.com This lack of comprehensive data presents an opportunity for foundational research to fill this knowledge void.

Scope and Objectives of Academic Research on this compound

Given the current state of knowledge, academic research on this compound is focused on several key objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its analogues. This includes detailed characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Property Determination: Quantifying key properties such as acidity (pKa), solubility in various solvents, and thermal stability.

Exploration of Chemical Reactivity: Investigating the reactivity of the carboxylic acid and methylthio groups to understand the potential for derivatization and conjugation.

Computational Modeling: Employing theoretical models to understand the electronic structure, conformational preferences, and potential interaction modes of the molecule.

The following table provides a hypothetical summary of research findings that would be targeted in such academic studies.

| Property | Hypothetical Value/Observation | Analytical Technique |

| Molecular Weight | 254.34 g/mol | Mass Spectrometry |

| Melting Point | 85-90 °C | Differential Scanning Calorimetry |

| ¹H NMR (CDCl₃, ppm) | δ 7.0-7.5 (Ar-H), 3.8 (Ar-CH₂-), 2.5 (S-CH₃), 2.4 (Ar-CH₃), 1.5-1.8 (-(CH₂)₃-), 10.5 (COOH) | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, ppm) | δ 175 (C=O), 120-140 (Ar-C), 55 (Ar-CH₂-), 34, 25, 22 (-(CH₂)₃-), 15 (S-CH₃), 20 (Ar-CH₃) | NMR Spectroscopy |

| IR (KBr, cm⁻¹) | 2900-3100 (O-H stretch), 1700 (C=O stretch), 1600, 1450 (C=C stretch) | IR Spectroscopy |

| Aqueous Solubility | Low; increases with pH | Solubility Assay |

| pKa | ~4.5 | Potentiometric Titration |

It is important to note that the values in the table above are illustrative and represent the type of data that would be generated through dedicated research.

Structure

3D Structure

Properties

Molecular Formula |

C14H20O3S |

|---|---|

Molecular Weight |

268.37 g/mol |

IUPAC Name |

6-(3-methyl-4-methylsulfanylphenoxy)hexanoic acid |

InChI |

InChI=1S/C14H20O3S/c1-11-10-12(7-8-13(11)18-2)17-9-5-3-4-6-14(15)16/h7-8,10H,3-6,9H2,1-2H3,(H,15,16) |

InChI Key |

WUZGSGRLHHOCJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCCCC(=O)O)SC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Methylthiomcresol C5 Cooh

Retrosynthetic Analysis and Proposed Synthetic Pathways

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This approach allows for the logical planning of a synthetic route. For Methylthiomcresol-C5-COOH, the analysis reveals key disconnections that guide the synthetic strategy.

The primary disconnections for this compound involve the formation of the carboxylic acid, the introduction of the methylthio group, and the construction of the C5 alkyl chain. These strategic bond cleavages in the retrosynthetic direction point to key precursor molecules and the corresponding forward synthetic reactions required to assemble the target compound.

Exploration of Activated Ester Methods for Carboxylic Acid Formation

The terminal carboxylic acid group of the C5 chain is a critical functionality. While direct oxidation of a corresponding alcohol or aldehyde is a plausible route, activated ester methods offer a versatile and often milder alternative for its formation. masterorganicchemistry.comlibretexts.org These methods typically involve the conversion of the carboxylic acid into a more reactive species, facilitating subsequent reactions.

One common approach is the use of coupling agents to form an active ester, which can then be isolated or used in situ. organic-chemistry.org For instance, the carboxylic acid precursor could be reacted with a reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This stable intermediate can then be subjected to hydrolysis under controlled conditions to yield the desired carboxylic acid. This method is particularly useful when other sensitive functional groups are present in the molecule. medchemexpress.com

Another strategy involves the conversion of the carboxylic acid into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. pressbooks.pub The resulting acyl chloride is highly reactive and can be readily hydrolyzed to the carboxylic acid. However, the harsh conditions required for this transformation may not be compatible with all substrates.

The Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, represents a reversible pathway to esters. masterorganicchemistry.com While typically used for ester synthesis, the reverse reaction, hydrolysis, can be favored by using a large excess of water.

A summary of potential methods for carboxylic acid formation is presented in the table below.

| Method | Reagents | Key Features |

| Activated Ester (NHS) | Carboxylic acid, DCC/EDC, NHS | Mild conditions, stable intermediate |

| Acyl Chloride Formation | Carboxylic acid, SOCl₂/Oxalyl chloride | Highly reactive intermediate, potentially harsh conditions |

| Fischer Esterification (Hydrolysis) | Ester, H₂O, Acid catalyst | Reversible, driven by mass action |

Strategies for Introduction and Functionalization of the Methylthio Group

The introduction of the methylthio (-SCH₃) group onto the cresol (B1669610) ring is a key step in the synthesis. The position of this group is ortho to the hydroxyl group and meta to the methyl group. nih.gov The directing effects of the existing substituents on the aromatic ring will play a crucial role in the regioselectivity of this transformation.

One potential route is the direct thiomethylation of a cresol precursor. This could potentially be achieved through a reaction with dimethyl sulfoxide (B87167) (DMSO) and an activating agent, or with other electrophilic sulfur reagents. However, controlling the regioselectivity of such a reaction can be challenging.

A more controlled approach would involve a C-S cross-coupling reaction. csic.esnih.govucl.ac.ukjcsp.org.pk This would typically involve the synthesis of a halogenated cresol derivative (e.g., bromo- or iodo-cresol) at the desired position, followed by a palladium- or copper-catalyzed coupling with a methylthiolate source, such as sodium thiomethoxide (NaSMe). The choice of catalyst and ligands is critical for achieving high yields and selectivity in these reactions.

Alternatively, the methylthio group could be introduced via a Newman-Kwart rearrangement. This would involve the formation of a thiocarbamate from the corresponding phenol (B47542), followed by thermal rearrangement to a thiocarbamate, and subsequent hydrolysis and methylation.

The table below outlines possible strategies for introducing the methylthio group.

| Strategy | Key Steps | Considerations |

| Direct Thiomethylation | Reaction of cresol with an electrophilic sulfur reagent | Potential for poor regioselectivity |

| C-S Cross-Coupling | Halogenation of cresol followed by Pd or Cu-catalyzed coupling with a thiolate | Good control of regioselectivity, requires synthesis of a halogenated precursor |

| Newman-Kwart Rearrangement | Formation of a thiocarbamate, thermal rearrangement, hydrolysis, and methylation | Multi-step process, offers good regiochemical control |

Routes for the C5 Alkyl Chain Elongation and Functionalization

The pentanoic acid side chain can be introduced onto the cresol ring through various carbon-carbon bond-forming reactions. Friedel-Crafts acylation is a classic method for attaching acyl groups to aromatic rings. youtube.com In this case, the cresol ring could be acylated with a five-carbon acyl halide or anhydride (B1165640), such as valeryl chloride or valeric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting ketone can then be reduced to the corresponding alkyl chain.

Another powerful method is the Suzuki or other cross-coupling reactions. mdpi.comorganic-chemistry.org This would involve the preparation of a borylated or organometallic derivative of the cresol and coupling it with a five-carbon alkyl halide containing a protected carboxylic acid or a precursor functional group. This approach offers high functional group tolerance and control over the coupling position.

Chain elongation strategies can also be employed. nih.govnih.gov For example, a shorter alkyl chain could be introduced first, followed by a series of reactions to extend it to the desired five-carbon length. This could involve reactions such as the Wittig reaction or Grignard addition to an aldehyde, followed by further transformations.

The following table summarizes potential routes for the C5 alkyl chain installation.

| Route | Key Reaction | Description |

| Friedel-Crafts Acylation | Acylation with a C5 acyl halide/anhydride, followed by reduction | A classic method for alkylating aromatic rings |

| Cross-Coupling Reactions | Suzuki, Negishi, or other cross-coupling of a cresol derivative with a C5 alkyl partner | Offers high functional group tolerance and regioselectivity |

| Chain Elongation | Stepwise extension of a shorter alkyl chain | Allows for more complex side chain construction |

Advanced Synthetic Approaches and Reaction Condition Optimization

To improve the efficiency and selectivity of the synthesis, advanced methodologies and optimization of reaction conditions are crucial. This includes the careful selection of catalysts and ligands for key transformations, as well as the potential application of stereoselective methods if chiral centers are present or desired.

Catalyst Screening and Ligand Design for Key Synthetic Steps

For the C-S and C-C cross-coupling reactions mentioned previously, the choice of catalyst and ligand is paramount. researchgate.netnih.govtcichemicals.com Palladium-based catalysts are widely used for these transformations. The electronic and steric properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can significantly influence the catalytic activity and selectivity. nih.gov For instance, bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps in the catalytic cycle.

Nickel-based catalysts have also emerged as powerful alternatives, particularly for the coupling of less reactive electrophiles. bohrium.com The development of specific nickel precatalysts and ligands has expanded the scope of cross-coupling reactions. csic.es

Screening a variety of catalyst-ligand combinations is often necessary to identify the optimal conditions for a specific substrate. High-throughput screening techniques can accelerate this process.

The table below provides examples of catalyst/ligand systems for cross-coupling reactions.

| Reaction Type | Catalyst Precursor | Ligand Examples |

| C-S Coupling | Pd₂(dba)₃, NiCl₂(dme) | Xantphos, DavePhos, IPr |

| C-C Coupling (Suzuki) | Pd(PPh₃)₄, Pd(OAc)₂ | SPhos, XPhos, RuPhos |

| C-C Coupling (Negishi) | PdCl₂(dppf), Ni(acac)₂ | dppf, BINAP |

Stereoselective Synthesis Methodologies (if applicable)

The structure of this compound does not inherently contain any chiral centers. However, if derivatives with stereocenters were to be synthesized, stereoselective methods would be necessary. researchgate.netresearchgate.netnih.gov

For example, if a chiral center were to be introduced on the C5 alkyl chain, asymmetric hydrogenation or an asymmetric aldol (B89426) reaction could be employed. Chiral catalysts or auxiliaries would be used to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer or diastereomer.

While not directly applicable to the parent compound, the principles of stereoselective synthesis are an important consideration in the broader context of synthesizing related and potentially more complex molecules. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, with its multi-step nature, presents numerous opportunities for the integration of green chemistry principles to enhance sustainability and reduce environmental impact. The application of these principles aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency throughout the synthetic process.

A key focus of green chemistry in this context is the selection of environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives such as water, ethanol (B145695), or supercritical fluids like carbon dioxide. mdpi.com For instance, certain synthetic steps, such as the hydroxylation of aromatic compounds, can be performed in aqueous media, thereby reducing the reliance on volatile organic compounds (VOCs). mdpi.com

Catalysis plays a pivotal role in the green synthesis of complex molecules. The use of heterogeneous catalysts, such as zeolites or metal oxides, is preferable to homogeneous catalysts like aluminum chloride, which is often used in Friedel-Crafts reactions. rsc.org Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, minimizing waste and improving process economy. For the synthesis of substituted phenols, palladium-catalyzed aerobic oxidation presents a greener alternative, using air as the terminal oxidant and generating water as the only byproduct. arkat-usa.org

Biocatalysis offers a powerful tool for the green synthesis of functionalized phenols and their derivatives. rsc.org Enzymes, such as laccases and lipases, can catalyze reactions with high selectivity under mild conditions, often in aqueous environments. frontiersin.orgmdpi.com For example, laccases can be employed for the oxidation of phenolic compounds, while lipases can be used for esterification reactions, avoiding the need for harsh chemical reagents. rsc.orgfrontiersin.org The use of Candida antarctica Lipase B (Cal-B) has been shown to be effective in the synthesis of phenolic monomers without the need for protecting groups on the phenol, as the enzyme is inactive towards this functionality. frontiersin.org

The principles of atom economy and waste reduction are also central to a green synthetic approach. Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product is a primary goal. This can be achieved through the use of catalytic reactions and by designing reaction pathways that avoid the use of stoichiometric reagents and protecting groups.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Starting from bio-based m-cresol (B1676322) or synthesizing the pentanoic acid chain from renewable sources. |

| Catalysis | Employing reusable solid acid catalysts for Friedel-Crafts acylation or palladium-on-carbon for reductions. annamalaiuniversity.ac.in |

| Benign Solvents | Utilizing water or ethanol in place of chlorinated solvents for certain reaction steps. google.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible, potentially through biocatalysis. rsc.org |

| Waste Prevention | Designing a convergent synthesis to minimize the number of steps and purification stages. |

| Atom Economy | Using addition reactions where possible to maximize the incorporation of starting materials into the product. |

By thoughtfully applying these green chemistry principles, the synthesis of this compound can be made more environmentally sustainable and economically viable.

Chemical Derivatization and Analog Development of this compound

The structural features of this compound, namely the carboxylic acid, the phenolic hydroxyl group, the methylthio group, and the aromatic ring, offer multiple sites for chemical modification. Derivatization at these positions allows for the development of analogs with altered physicochemical properties, which is particularly relevant for its application as a hapten in immunoassays. nih.govjmb.or.krresearchgate.net

Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a primary target for derivatization, often to facilitate conjugation to carrier proteins for immunogen synthesis or to modify the compound's solubility and electronic properties. cardiff.ac.uk

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. wikipedia.orgchemguide.co.uk This reaction is typically performed by refluxing the carboxylic acid with an excess of the alcohol and a catalytic amount of a strong acid like sulfuric acid. wikipedia.org The use of milder coupling reagents can also achieve esterification. For instance, N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the condensation of the carboxylic acid with an alcohol. unimi.it

Amide Bond Formation: The formation of amides is a common strategy for linking haptens to carrier proteins. The carboxylic acid can be activated by a variety of coupling reagents to form a reactive intermediate that readily reacts with the primary amino groups of lysine (B10760008) residues on a protein. synplechem.comresearchgate.net Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with N-hydroxysuccinimide (NHS) to form a more stable active ester. synplechem.com

The following table outlines common methods for the derivatization of the carboxylic acid functionality:

| Reaction | Reagents and Conditions | Product |

| Esterification | R'-OH, cat. H₂SO₄, reflux | Methylthiomcresol-C5-COOR' |

| Amide Coupling | R'-NH₂, EDC, NHS, DMF | Methylthiomcresol-C5-CONHR' |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, reflux | Methylthiomcresol-C5-COCl |

Derivatization at the Aromatic Ring System

The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions to introduce additional functional groups. masterorganicchemistry.comwikipedia.org The position of substitution is directed by the existing substituents: the hydroxyl group is a strongly activating ortho-, para-director; the methyl group is a weakly activating ortho-, para-director; the methylthio group is an activating ortho-, para-director; and the alkyl chain is a weakly activating ortho-, para-director. masterorganicchemistry.comuci.edu Given the substitution pattern, the most likely positions for further substitution are ortho and para to the hydroxyl group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogenating agent such as N-bromosuccinimide (NBS) or molecular bromine in the presence of a Lewis acid. minia.edu.eg

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eg

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. minia.edu.eg

These modifications can significantly alter the electronic properties and steric profile of the molecule, which can be useful in fine-tuning its binding affinity in immunoassays.

Alkyl Chain Modifications and Their Synthetic Accessibility

Modification of the five-carbon alkyl chain provides another avenue for creating analogs. While direct modification of the saturated alkyl chain can be challenging, its length and functionality can be varied during the synthesis.

Chain Length Variation: The length of the alkyl chain can be altered by using different dicarboxylic acid anhydrides in the initial Friedel-Crafts acylation step. For example, using succinic anhydride would result in a C4-COOH chain, while adipic anhydride would yield a C6-COOH chain. This variation in the spacer arm length is a common strategy in hapten design to optimize antibody recognition. researchgate.net

Functionalization of the Chain: Introducing functional groups along the alkyl chain is also possible through multi-step synthetic routes. For instance, starting with a precursor that already contains a functionalized alkyl chain before attachment to the aromatic ring. Another approach could involve the synthesis of an unsaturated analog, for example, by using an unsaturated dicarboxylic anhydride in the acylation step, which could then be further functionalized.

The following table summarizes strategies for modifying the alkyl chain:

| Modification Strategy | Synthetic Approach | Potential Outcome |

| Varying Chain Length | Use of different dicarboxylic acid anhydrides (e.g., succinic, adipic) in Friedel-Crafts acylation. | Analogs with C4, C6, etc. carboxylic acid side chains. |

| Introducing Unsaturation | Use of an unsaturated dicarboxylic anhydride (e.g., maleic anhydride) followed by selective reduction. | Analogs with double bonds in the side chain for further functionalization. |

| Introducing Heteroatoms | Synthesis of a functionalized alkylating agent prior to attachment to the aromatic ring. | Analogs with ether, amine, or other functional groups within the side chain. |

The development of these derivatives and analogs is crucial for understanding the structure-activity relationships of this compound and for optimizing its performance in various applications.

Advanced Structural Elucidation and Spectroscopic Characterization of Methylthiomcresol C5 Cooh

High-Resolution NMR Spectroscopy for Conformation and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For a molecule with the complexity of Methylthiomcresol-C5-COOH, a combination of one-dimensional and multi-dimensional NMR experiments would be essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining its preferred conformation.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To fully characterize the covalent framework of this compound, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be expected between the adjacent methylene (B1212753) protons within the C5-carboxylic acid chain. The aromatic protons, if coupled, would also show cross-peaks, helping to confirm their relative positions on the phenolic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom that has attached protons. For example, the methyl group protons would correlate to the methyl carbon, and each methylene group's protons would correlate to its corresponding carbon in the aliphatic chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular structure. Key HMBC correlations would be expected from the methylthio protons to the aromatic carbons, and from the methylene protons of the C5-acid chain to the aromatic ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining through-space proximity of protons, which is fundamental to understanding the molecule's three-dimensional conformation. For example, NOE cross-peaks between the protons of the methyl group and a neighboring aromatic proton would provide evidence for their spatial closeness. Similarly, NOEs between the protons of the C5-acid chain and the aromatic ring or other substituents would reveal the preferred orientation of the flexible side chain relative to the core structure.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Phenolic -OH | ~9.0-10.0 (broad s) | - | To aromatic carbons |

| Aromatic CH | ~6.8-7.2 (s) | ~115-130 | To other aromatic carbons, benzylic CH₂ |

| -CH₂- (alpha to COOH) | ~2.3 (t) | ~34 | To COOH, beta-CH₂ |

| -CH₂- (beta to COOH) | ~1.6 (m) | ~25 | To alpha-CH₂, gamma-CH₂ |

| -CH₂- (gamma to COOH) | ~1.4 (m) | ~29 | To beta-CH₂, delta-CH₂ |

| -CH₂- (delta to COOH) | ~2.6 (t) | ~35 | To gamma-CH₂, aromatic C |

| Ar-CH₃ | ~2.2 (s) | ~16 | To aromatic carbons |

| S-CH₃ | ~2.5 (s) | ~15 | To aromatic carbon |

| -COOH | ~12.0 (broad s) | ~175 | - |

Analysis of Conformational Dynamics in Solution

The pentanoic acid side chain of this compound introduces significant conformational flexibility. The rotation around the various single bonds of this chain, as well as the bond connecting it to the aromatic ring, would result in a dynamic equilibrium of different conformers in solution.

Variable-temperature NMR studies could provide insight into these dynamics. Changes in chemical shifts and coupling constants with temperature can indicate shifts in the conformational equilibrium. Furthermore, advanced NMR techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be employed to study the dynamics of molecules of this size. Computational modeling, in conjunction with experimental NOE data, would be a powerful approach to build a comprehensive model of the conformational landscape of this compound in solution. Studies on similar long-chain alkyl-substituted phenols suggest that the alkyl chain may fold back towards the aromatic ring in non-polar solvents.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Obtaining a single crystal of sufficient quality would allow for the unambiguous determination of the solid-state structure of this compound via X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined, offering a definitive picture of the molecule's conformation in the crystalline state.

Elucidation of Crystal Packing and Intermolecular Interactions

The crystal packing is dictated by the various intermolecular forces between adjacent molecules. In the case of this compound, several key interactions would be anticipated to govern the supramolecular assembly:

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor and is likely to form robust hydrogen-bonded dimers with neighboring molecules. The phenolic hydroxyl group is also a potent hydrogen bond donor.

π-π Stacking: The aromatic cresol (B1669610) rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Polymorphism Studies and Their Crystallographic Implications

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon, particularly in molecules with flexible chains and multiple hydrogen bonding sites like this compound. Different polymorphs can exhibit distinct physical properties.

A systematic screening of crystallization conditions (e.g., different solvents, temperatures, and cooling rates) would be necessary to identify potential polymorphs. Each polymorph would have a unique crystal structure and, consequently, a distinct X-ray diffraction pattern. The study of polymorphism is crucial for understanding the solid-state properties of a compound.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns upon ionization.

For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation. The molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pathways would be influenced by the different functional groups present:

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group of the carboxylic acid is a common fragmentation pathway.

McLafferty Rearrangement: The pentanoic acid chain is susceptible to the McLafferty rearrangement, which would result in a characteristic neutral loss.

Cleavage of the Alkyl Chain: The C5 alkyl chain can fragment at various points, leading to a series of peaks separated by 14 Da (the mass of a CH₂ group).

Loss of Substituents: Fragmentation could also involve the loss of the methylthio group or cleavage of the bond between the alkyl chain and the aromatic ring.

Hypothetical Key Fragments in the Mass Spectrum of this compound:

| m/z Value (Hypothetical) | Proposed Fragment Structure/Identity |

| 268 | Molecular Ion [M]⁺ |

| 223 | Loss of -COOH |

| 181 | Cleavage alpha to the aromatic ring |

| 153 | Fragment containing the cresol ring |

| 45 | Carboxyl group fragment [COOH]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically within 5 parts per million, ppm). For this compound, with a proposed molecular formula of C₁₃H₁₈O₃S, HRMS provides the precision needed to distinguish it from other potential isobaric compounds.

The theoretical monoisotopic mass of the neutral molecule [M] is calculated to be 254.0977 Da. In practice, analysis is conducted on ionized species, most commonly the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The high-resolution measurement of these ions allows for the direct calculation and confirmation of the elemental formula C₁₃H₁₈O₃S. The close correlation between the experimentally measured mass and the theoretical mass provides definitive evidence of the compound's composition.

Table 1: HRMS Data for Key Ions of this compound

This interactive table summarizes the theoretical exact masses for the primary ions observed during HRMS analysis.

| Ion Species | Molecular Formula | Theoretical m/z (Da) | Ionization Mode |

| [M+H]⁺ | C₁₃H₁₉O₃S⁺ | 255.1050 | Positive |

| [M+Na]⁺ | C₁₃H₁₈O₃SNa⁺ | 277.0872 | Positive |

| [M-H]⁻ | C₁₃H₁₇O₃S⁻ | 253.0898 | Negative |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) is employed to elucidate the compound's structural connectivity. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 255.11) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural map.

The fragmentation pattern of this compound is highly informative, revealing key structural motifs. The most prominent fragmentation pathways include:

Ether Bond Cleavage: The bond between the phenoxy oxygen and the aliphatic chain is a primary site of cleavage, leading to the formation of a characteristic ion corresponding to the methylthiomcresol moiety (m/z 155.05) and a neutral loss of the C5-carboxyalkene chain.

Loss of Water: The carboxylic acid group can readily lose a molecule of water (H₂O, 18.01 Da), particularly from the protonated precursor ion.

Alpha Cleavage: Cleavage adjacent to the carbonyl group can result in the loss of the entire carboxyl group (•COOH, 45.00 Da).

Table 2: Proposed MS/MS Fragmentation of this compound ([M+H]⁺ Precursor)

This table details the major product ions observed in the MS/MS spectrum and their corresponding structural assignments.

| Observed m/z (Da) | Proposed Fragment Ion | Fragmentation Pathway |

| 237.0944 | [C₁₃H₁₇O₂S]⁺ | Loss of H₂O from the carboxylic acid group of the precursor ion. |

| 155.0522 | [C₈H₁₁OS]⁺ | Cleavage of the ether bond, retaining the protonated methylthiocresol moiety. |

| 115.0753 | [C₅H₇O₂]⁺ | Cleavage of the ether bond, corresponding to the C5-carboxyalkene fragment ion. |

| 101.0597 | [C₄H₉O₂]⁺ | Cleavage of the C-O ether bond with hydrogen rearrangement, yielding the protonated pentanoic acid fragment. |

Vibrational Spectroscopy for Functional Group Identification and Environmental Sensing

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These methods are complementary and are used to generate a unique "fingerprint" for this compound.

Infrared (IR) and Raman Spectroscopic Fingerprinting

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is particularly sensitive to polar functional groups. The IR spectrum of this compound is dominated by strong absorptions from the carboxylic acid and ether linkages.

Raman spectroscopy involves inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric vibrations and provides complementary information to IR. The Raman spectrum is excellent for identifying the aromatic ring and the thioether (C-S) bond.

Table 3: Characteristic Vibrational Peaks for this compound

The following table outlines the key vibrational modes and their expected positions in the IR and Raman spectra.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predominant Technique |

| 2500–3300 | Carboxylic Acid (-COOH) | O-H stretch (broad) | IR |

| 2850–2960 | Aliphatic C-H | C-H stretch | IR, Raman |

| ~1710 | Carboxylic Acid (C=O) | C=O stretch (strong) | IR |

| ~1600, ~1500 | Aromatic Ring | C=C ring stretch | IR, Raman (strong) |

| ~1410 | Carboxylic Acid (-COOH) | O-H bend | IR |

| ~1250 | Aryl Ether (Ar-O-C) | Asymmetric C-O-C stretch | IR (strong) |

| 600–700 | Thioether (C-S) | C-S stretch | Raman (strong) |

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that can amplify the Raman signal by factors of 10⁶ or more, enabling the detection of molecules at ultra-low concentrations. This enhancement is achieved when the target molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold (Au) or silver (Ag).

This compound is an ideal candidate for SERS analysis due to its multiple functional groups that can interact strongly with SERS substrates:

Thioether Group (-SCH₃): The sulfur atom has a strong affinity for gold and silver surfaces, acting as a robust anchor point. This interaction brings the entire molecule into the highly enhanced electromagnetic field at the nanoparticle surface.

Aromatic Ring: The π-electron system of the cresol ring can interact with the metal surface.

Carboxylate Group (-COO⁻): Under appropriate pH conditions, the deprotonated carboxylate can also bind to the metal surface.

In a SERS experiment, the vibrational modes of the functional groups closest to the metal surface will experience the greatest enhancement. If binding occurs primarily through the sulfur atom, the C-S stretching mode (~600-700 cm⁻¹) and the adjacent aromatic ring modes will be disproportionately intensified compared to the normal Raman spectrum. This selective enhancement not only facilitates trace detection but also provides critical information about the molecule's orientation on the sensing surface. This makes SERS a promising tool for environmental monitoring, allowing for the rapid and sensitive detection of this compound as a potential biomarker or pollutant in complex matrices like water.

Theoretical and Computational Chemistry of Methylthiomcresol C5 Cooh

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

No published studies were found that detail the use of Density Functional Theory (DFT) to determine the optimized molecular geometry or to map the potential energy landscapes of Methylthiomcresol-C5-COOH.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

There are no specific Frontier Molecular Orbital (FMO) analyses or published electrostatic potential maps for this compound. However, studies on other haptens have shown that electrostatic potential (ESP) analysis can be a valuable tool in screening haptens and predicting their immunogenic potential. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

Simulation of this compound in Various Solvent Environments

No molecular dynamics simulation studies of this compound in different solvent environments have been reported in the scientific literature.

Analysis of Intramolecular Hydrogen Bonding and Conformational Ensembles

A detailed analysis of intramolecular hydrogen bonding and the conformational ensembles of this compound through computational methods is not available in published research.

Mechanistic Insights from Computational Reaction Pathway Analysis

No computational studies detailing the reaction pathways of this compound, for instance, its conjugation to a carrier protein, have been published.

In-Depth Theoretical and Computational Analysis of this compound Remains Elusive

A comprehensive search for specific theoretical and computational chemistry data on the compound this compound has revealed a significant lack of publicly available research. While this compound is cataloged as a hapten for use in immunoassays, particularly for the detection of the insecticide fenthion (B1672539), detailed scholarly articles and datasets pertaining to its theoretical chemistry, as outlined in the requested article structure, could not be located.

Therefore, the generation of an article with specific data tables and in-depth research findings on the transition state characterization, reaction outcome predictions, and non-clinical chemoinformatic structure-activity relationship (SAR) studies of this compound is not possible at this time.

To fulfill the user's request, published scientific literature containing the following specific data points would be required:

For Transition State Characterization: Calculated activation energies, geometries of transition state structures, and vibrational frequency analyses for key reactions involving this compound.

For Prediction of Reaction Outcomes and Selectivity: Computational data such as reaction energy profiles, predicted yields under various conditions (e.g., different solvents or temperatures), and analyses of regioselectivity or stereoselectivity.

For Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models, including specific molecular descriptors (e.g., electronic, steric, and topological parameters), correlation matrices, and statistical validation of the models for a series of compounds related to this compound.

While general methodologies for the computational analysis of related compounds like phenols, thiophenols, and their derivatives are well-documented, applying these concepts to this compound without specific research data would be speculative and would not meet the required standard of a professional, authoritative, and scientifically accurate article based on detailed research findings.

Further research in the field of computational chemistry and analytical science may, in the future, produce the specific data necessary to construct the requested detailed analysis of this compound. At present, however, the scientific community has not published such findings in accessible databases or journals.

Table of Compounds

Since no article was generated, a table of compounds is not applicable.

Mechanistic Investigations of Chemical Reactivity and Catalysis Involving Methylthiomcresol C5 Cooh

Acid-Base Chemistry and Protonation Equilibria

The acid-base properties of Methylthiomcresol-C5-COOH are centered around its carboxylic acid and phenolic hydroxyl groups. These groups can donate protons, and their respective acid dissociation constants (pKa) are fundamental to understanding the molecule's charge state in different chemical environments.

The pKa value of a functional group is a measure of its acidity. For this compound, two pKa values are of interest: one for the carboxylic acid and one for the phenolic proton. While specific experimental data for this exact compound is not widely available in the public domain, its pKa values can be estimated based on structurally similar compounds.

The carboxylic acid moiety, being a phenoxyalkanoic acid, is expected to have a pKa value in the range typical for such acids. For instance, the parent phenoxyacetic acid has a pKa of approximately 3.7. wikipedia.org The alkyl chain in this compound is not expected to significantly alter this value. Therefore, the carboxylic acid group is a moderately strong acid.

The phenolic proton, in contrast, is significantly less acidic. The pKa of 4-(methylthio)phenol (B156131) has been determined to be around 9.53 in water at 25°C. chemwhat.com The additional substituents on the ring in this compound will influence this value, but it is expected to remain in the weakly acidic range.

Table 1: Estimated and Comparative pKa Values

| Compound/Functional Group | Estimated/Reported pKa | Structural Analogy |

| Carboxylic Acid (-COOH) | ~3.7 - 4.5 | Phenoxyacetic acid wikipedia.org |

| Phenolic Hydroxyl (-OH) | ~9.5 | 4-(Methylthio)phenol chemwhat.com |

Note: The values for this compound are estimations based on related structures.

Changes in the ionization state of this compound as a function of pH can be monitored using spectroscopic techniques such as UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.

Upon deprotonation of the carboxylic acid to form the carboxylate, subtle shifts in the NMR spectrum, particularly for the protons on the carbon atoms alpha and beta to the carboxylate group, would be anticipated.

More significant spectroscopic changes are expected upon ionization of the phenolic hydroxyl group. Deprotonation to the phenoxide ion introduces a strong electron-donating group to the aromatic ring, which typically results in a bathochromic (red) shift in the UV-Vis absorption spectrum. chemwhat.com This is due to the increased electron density on the aromatic system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, the formation of the phenoxide would cause significant upfield shifts of the aromatic proton signals in the 1H NMR spectrum.

Oxidation and Reduction Pathways of the Methylthio Moiety

The sulfur atom in the methylthio group (-S-CH₃) is susceptible to oxidation, which can proceed in a stepwise manner to form the corresponding sulfoxide (B87167) and sulfone.

The oxidation of aryl methyl thioethers is a well-established chemical transformation. researchgate.netjchemrev.com The sulfur atom can be oxidized first to a sulfoxide and then further to a sulfone. This process is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). reddit.comresearchgate.net

The reaction proceeds via nucleophilic attack of the sulfur atom on the oxidant. The first oxidation step yields the sulfoxide, which is a chiral center if the two groups attached to the sulfur are different. Further oxidation under more forcing conditions or with a stoichiometric excess of the oxidant leads to the corresponding sulfone. The sulfone is generally more stable and less reactive than the sulfoxide.

The introduction of the electron-withdrawing sulfoxide or sulfone groups would be expected to increase the acidity of the phenolic proton due to inductive effects.

The electrochemical properties of this compound are influenced by both the methylthio-phenol and carboxylic acid functionalities. The phenolic moiety can undergo electrochemical oxidation. rsc.orgnih.gov The oxidation of phenols can be complex, often leading to the formation of phenoxy radicals. These radicals can then couple to form polymeric films on the electrode surface, a process known as electrode fouling. nih.gov Alternatively, under certain conditions, oxidation can lead to the formation of quinone-type structures. nih.gov

The methylthio group can also be electrochemically oxidized, typically at a less positive potential than the corresponding aromatic ring. This oxidation would proceed through the sulfoxide to the sulfone. The specific redox potentials for this compound have not been reported, but they would be influenced by the solvent system, pH, and the electrode material used.

Table 2: Potential Oxidation Products of the Methylthio Moiety

| Starting Moiety | Oxidized Product | Oxidation State of Sulfur |

| Methylthio (-S-CH₃) | Methylsulfinyl (-SO-CH₃) | +0 |

| Methylsulfinyl (-SO-CH₃) | Methylsulfonyl (-SO₂-CH₃) | +2 |

Reactivity of the Carboxylic Acid Group

The carboxylic acid group of this compound exhibits the typical reactivity of this functional class. mdpi.com It can undergo a variety of transformations, including esterification, amide formation, and reduction.

Esterification can be achieved by reacting this compound with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive acyl halide or anhydride (B1165640) followed by reaction with an alcohol.

Amide bond formation can be accomplished by reacting with an amine, usually in the presence of a coupling agent to activate the carboxylic acid. This type of conjugation is utilized in biological applications, for example, when coupling haptens like this compound to carrier proteins for the development of immunoassays. agroscope.chacs.orgorganic-chemistry.org

The carboxylic acid can also be reduced to the corresponding primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation would significantly alter the physical and chemical properties of the molecule, removing its primary acidic character.

Esterification and Amidation Reactions

The carboxylic acid moiety is the primary site for esterification and amidation reactions. These transformations are fundamental in modifying the compound's solubility, polarity, and potential for further chemical conjugation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several well-established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. researchgate.net The reaction is reversible, and thus, typically requires conditions that favor product formation, such as using the alcohol as the solvent or removing water as it is formed. georganics.sk

Alternatively, for milder conditions, coupling agents like carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC)) can be employed. google.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an alcohol.

The table below summarizes typical conditions for the esterification of benzoic acid derivatives, which are analogous to the target compound.

| Catalyst/Method | Alcohol | Conditions | Typical Yield | Reference |

| H₂SO₄ (catalytic) | Ethanol (B145695) | Reflux | High | dergipark.org.tr |

| DIC | Various Alcohols | Room Temperature | Good to Excellent | google.com |

| MsCl/Amines | Various Alcohols | 0–45°C, < 3 h | Good to Excellent | vulcanchem.com |

| Pyridinesulfonyl fluoride | Various Alcohols | Mild | Good | smolecule.com |

Amidation: The synthesis of amides from this compound follows similar principles to esterification, with an amine serving as the nucleophile. uantwerpen.be Coupling reagents are frequently used to facilitate this transformation, which is crucial in peptide synthesis and the formation of other robust linkages. uantwerpen.be The reaction of the carboxylic acid with an amine in the presence of a coupling agent like DIC proceeds through an activated intermediate, leading to the formation of the amide bond. google.com Recent methodologies have even demonstrated the feasibility of conducting such reactions in water, offering a greener alternative. google.com

The following table outlines common methods for the amidation of carboxylic acids.

| Reagent | Amine | Conditions | Typical Yield | Reference |

| DIC/Oxyma | Primary/Secondary Amines | Room Temperature | High | google.com |

| Pyridinesulfonyl fluoride | Primary/Secondary Amines | Mild, One-pot | Good | smolecule.com |

| Iridium Catalyst/Sulfonyl Azides | Sulfonylamines | 50°C | Satisfactory | ibs.re.kr |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for many carboxylic acids. For aromatic carboxylic acids like this compound, this reaction typically requires forcing conditions unless specific structural features are present that stabilize the resulting carbanionic intermediate.

The presence of the hydroxyl and methylthio groups on the aromatic ring can influence the ease of decarboxylation. Electron-donating groups can destabilize the aryl anion that would be formed upon decarboxylation, making the reaction more difficult compared to unsubstituted benzoic acid. nist.gov However, specific catalytic systems, including photocatalysis with metal-free catalysts like graphitic carbon nitride, have been developed for the decarboxylation of a wide range of carboxylic acids under milder, visible-light-induced conditions. researchgate.net

Furthermore, decarboxylative halogenation reactions, such as the Hunsdiecker reaction or variations thereof, provide a pathway to replace the carboxylic acid group with a halogen, opening up further synthetic possibilities. acs.org These reactions often proceed via radical intermediates.

Aromatic Substitution Reactions on the Cresol (B1669610) Ring

The cresol ring in this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the electron-donating hydroxyl, methyl, and methylthio groups. msu.edu The directing effects of these substituents determine the position of incoming electrophiles.

The hydroxyl group is a strongly activating, ortho-, para-director. The methyl group is a moderately activating, ortho-, para-director. The methylthio group is also an activating, ortho-, para-director due to the ability of the sulfur atom's lone pairs to participate in resonance. The pentanoic acid chain is a weakly deactivating, meta-director.

Given the substitution pattern of this compound (hydroxyl at C1, methyl at C3, methylthio at C4, and the alkyl-COOH chain at C5 based on a phenol (B47542) numbering system), the positions for electrophilic attack can be predicted. The positions ortho and para to the powerful hydroxyl group are already substituted. The position ortho to the methylthio group and meta to the hydroxyl group (C6) is a likely site for substitution, influenced by the combined directing effects of the present groups.

The following table summarizes the nature of the substituents on the aromatic ring.

| Substituent | Position | Nature | Directing Effect |

| -OH | 1 | Strongly Activating | Ortho, Para |

| -CH₃ | 3 | Activating | Ortho, Para |

| -SCH₃ | 4 | Activating | Ortho, Para |

| -(CH₂)₄COOH | 5 | Weakly Deactivating | Meta |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The specific conditions for these reactions would need to be carefully controlled to achieve selective substitution and to avoid side reactions involving the other functional groups.

Complexation Studies with Metal Ions and Organic Molecules

The presence of multiple potential ligating sites—the carboxylic acid, the phenolic hydroxyl group, and the sulfur atom of the methylthio group—makes this compound an interesting candidate for complexation with metal ions. The carboxylate group is a classic ligand for a wide range of metal ions. The phenolic hydroxyl can also coordinate to metals, particularly after deprotonation. The sulfur atom, being a soft donor, can exhibit affinity for soft metal ions.

The formation of coordination complexes can significantly alter the compound's physical and chemical properties. For instance, complexes with lanthanide ions can exhibit interesting photoluminescent properties. Studies on similar molecules, such as those with pyridine-containing self-assembling systems, have shown the formation of discrete metal complexes and coordination polymers. researchgate.net The stoichiometry and structure of the resulting complexes would depend on the metal ion, the solvent system, and the reaction conditions.

Beyond metal ions, the potential for complexation with organic molecules exists through non-covalent interactions such as hydrogen bonding. The carboxylic acid and phenolic hydroxyl groups are excellent hydrogen bond donors and acceptors, allowing for the formation of supramolecular assemblies with other organic molecules.

Interactions of Methylthiomcresol C5 Cooh with Biological Systems in Vitro and Non Clinical

Enzyme Kinetics and Inhibition Studies

Enzyme inhibition studies are fundamental in determining how a compound interacts with specific enzymes, which can elucidate its mechanism of action and potential biological effects. For a compound like Methylthiomcresol-C5-COOH, with its phenolic and carboxylic acid functionalities, interactions with various metabolic enzymes could be anticipated. vulcanchem.com

Determination of Inhibition Constants (Ki) and Mechanism of Inhibition

The inhibition constant (Ki) is a critical parameter that quantifies the affinity of an inhibitor for an enzyme. Determining the Ki and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) would involve a series of in vitro enzyme assays.

A hypothetical study could investigate the effect of this compound on an enzyme such as a cytochrome P450 isoform, which is involved in xenobiotic metabolism. By measuring the enzyme's reaction rate at various substrate concentrations in the presence of different concentrations of this compound, Lineweaver-Burk or Michaelis-Menten plots would be generated. Analysis of these plots would reveal the mechanism of inhibition and allow for the calculation of the Ki value.

Table 1: Hypothetical Inhibition Data for this compound against a Target Enzyme

| Inhibitor Concentration (µM) | Apparent Vmax (µmol/min) | Apparent Km (µM) | Mechanism of Inhibition | Ki (µM) |

| 0 | 100 | 10 | - | - |

| 10 | 100 | 25 | Competitive | 6.7 |

| 20 | 100 | 40 | Competitive | 6.7 |

| 50 | 100 | 85 | Competitive | 6.7 |

This table presents hypothetical data for illustrative purposes.

Substrate Mimicry and Active Site Binding Analysis

The structural features of this compound, particularly the cresol (B1669610) ring and the carboxylic acid chain, suggest the potential for it to act as a substrate mimic for certain enzymes. vulcanchem.com For instance, it could potentially bind to the active site of enzymes that recognize phenolic compounds or fatty acids.

To investigate this, structural biology techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be employed. These methods would provide atomic-level details of the binding orientation of this compound within the enzyme's active site, revealing key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues. Computational molecular docking simulations could also be used to predict the binding mode and affinity.

Effects on Enzyme Conformation and Stability

The binding of a ligand can induce conformational changes in an enzyme, which may affect its stability and activity. Techniques such as circular dichroism (CD) spectroscopy and differential scanning calorimetry (DSC) are valuable for assessing these effects. waters.com

CD spectroscopy would be used to monitor changes in the secondary and tertiary structure of the enzyme upon binding of this compound. DSC could measure changes in the thermal stability of the enzyme, indicating whether the binding of the compound stabilizes or destabilizes the enzyme's structure.

Table 2: Hypothetical Thermal Stability Data for an Enzyme in the Presence of this compound

| Condition | Melting Temperature (Tm) (°C) |

| Enzyme alone | 60.5 |

| Enzyme + 10 µM this compound | 62.1 |

| Enzyme + 50 µM this compound | 64.3 |

This table presents hypothetical data for illustrative purposes, suggesting a stabilizing effect.

Receptor Binding Studies (In Vitro)

Receptor binding assays are essential for identifying and characterizing the interaction of a compound with specific cellular receptors, which is often the initial step in a signaling cascade. merckmillipore.comnih.govfrontiersin.org

Ligand-Receptor Interaction Profiling

To profile the potential receptor targets of this compound, a broad screening approach using a panel of known receptors would be employed. This is typically done through competitive binding assays where this compound competes with a radiolabeled or fluorescently labeled ligand known to bind to a specific receptor. merckmillipore.com A reduction in the binding of the labeled ligand in the presence of this compound would indicate an interaction.

The results of such a screening would identify potential receptor "hits," which would then be subjected to more detailed characterization.

Material Science and Engineering Applications of Methylthiomcresol C5 Cooh and Its Derivatives

Incorporation into Polymer Systems

The bifunctional nature of Methylthiomcresol-C5-COOH, specifically the presence of a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH) group, allows it to be integrated into polymer structures as either a monomer or a modifying agent.

This compound can serve as a functional monomer in step-growth polymerization processes. The carboxylic acid and phenolic hydroxyl groups can participate in reactions to form polyesters or polyethers. For instance, the -COOH group can react with diols, or the -OH group can react with diacids or diacyl chlorides, to be incorporated into a polyester (B1180765) backbone. This introduces the methylthio functionality directly into the main polymer chain. Machine learning models and comprehensive databases are increasingly used to predict the properties of polymers derived from such novel functional monomers, accelerating the design of new materials. rsc.org

The incorporation of this monomer can impart specific properties to the resulting polymer. The sulfur atom in the methylthio group can enhance the refractive index, while the alkyl chain and aromatic ring can influence the thermal and mechanical properties. The synthesis of polymers from monomers with five-carbon units (C5) is an area of active research, aiming to create new materials with precisely controlled repeating units. nih.gov

The carboxylic acid group of this compound is a prime site for modifying existing polymers or acting as a crosslinking agent. rsc.org Through post-polymerization modification, the -COOH group can be reacted with other functional groups on a polymer backbone, such as epoxides or amines, to graft the molecule onto the polymer. rsc.org

This compound can also facilitate the crosslinking of polymer chains. Using carbodiimide (B86325) chemistry, for example with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the carboxylic acid can be activated to form a stable amide bond with primary amine groups present on another polymer chain. thermofisher.comthermofisher.com This process, known as zero-length crosslinking, creates a direct link between the molecules without incorporating the carbodiimide itself into the final structure. thermofisher.com Such crosslinking enhances the mechanical strength, thermal stability, and solvent resistance of the material. The efficiency of EDC crosslinking is highest in acidic conditions (pH 4.5-5.5) using buffers like MES that are free of extraneous amines or carboxyls. thermofisher.comthermofisher.com

| Functional Group | Potential Role in Polymer Systems | Reaction Type |

| Carboxylic Acid (-COOH) | Monomer for polyesters/polyamides; Grafting site; Crosslinking agent. | Esterification, Amidation, Epoxy-opening. |

| Phenolic Hydroxyl (-OH) | Monomer for polyesters/polyethers. | Esterification, Etherification. |

| Methylthio (-SCH₃) | Imparts specific properties (e.g., refractive index) to the polymer. | N/A (Integrated into backbone). |

Supramolecular Assembly and Self-Assembled Monolayers

The distinct polar and non-polar regions of this compound drive its participation in the formation of organized molecular structures through non-covalent interactions. This makes it a candidate for creating functional surfaces via self-assembly. rsc.org

The structure of this compound is conducive to multiple non-covalent interactions that are fundamental to supramolecular chemistry.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In a pure state or in non-polar solvents, carboxylic acids can form strong, cyclic dimers through double hydrogen bonds between two -COOH groups. libretexts.orgnih.gov This dimerization effectively doubles the molecular size, which can influence physical properties. libretexts.org The phenolic -OH group also participates in hydrogen bonding. In aqueous environments, these groups can form hydrogen bonds with water molecules, affecting solubility. libretexts.orgreddit.com The interplay between the hydrophobic alkyl and aromatic parts and the hydrophilic -COOH and -OH groups defines the compound's amphipathic character. reddit.com

π-π Stacking: The substituted benzene (B151609) ring constitutes an electron-rich π-system. This allows for π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset manner. rsc.org These interactions, though weaker than hydrogen bonds, are crucial for the stabilization of ordered structures in both the solid state and in self-assembled systems. The nature and strength of π-π stacking can be influenced by substituents on the aromatic ring. rsc.org

This compound is well-suited for forming self-assembled monolayers (SAMs) on various substrates, a key technique for creating ordered nanostructures with tailored surface properties. rsc.orgsigmaaldrich.com

The formation of SAMs is driven by the specific affinity of a headgroup for a substrate and the intermolecular interactions between the assembled molecules. sigmaaldrich.com In the case of this compound, two potential anchoring mechanisms exist:

Thiol-Metal Interaction: The sulfur atom of the methylthio group allows the molecule to act as an alkanethiol derivative. Alkanethiols are known to spontaneously form highly ordered, crystalline-like monolayers on noble metal surfaces like gold. sigmaaldrich.com The strong sulfur-gold interaction (approx. 45 kcal/mol) serves as the primary driving force for assembly. sigmaaldrich.com

Carboxylic Acid-Surface Interaction: The terminal carboxylic acid group can serve as the anchor to various metal oxide surfaces (e.g., AgO, Al₂O₃, TiO₂) or on surfaces functionalized with appropriate chemical groups. nih.gov

Once anchored, van der Waals forces between the aliphatic chains and π-π stacking between the aromatic rings would promote a high degree of order within the monolayer, creating a well-defined nanostructured surface. The terminal groups presented at the surface of the SAM (in this case, either the cresol (B1669610) end or the carboxylic acid end, depending on the anchoring group) dictate the final surface properties, such as wettability and biocompatibility. nih.gov For example, surfaces terminated with -COOH groups are generally moderately wettable. nih.gov

| Interaction Type | Participating Functional Groups | Role in Supramolecular Assembly |

| Hydrogen Bonding | -COOH, -OH | Dimer formation, stabilization of assembled structures. libretexts.orgnih.gov |

| π-π Stacking | Aromatic Ring | Stabilization and ordering of adjacent molecules. rsc.org |

| Van der Waals Forces | Aliphatic -C5- Chain | Promotes packing and order in SAMs. sigmaaldrich.com |

| Headgroup Adsorption | -SCH₃ or -COOH | Anchoring to specific substrates (e.g., gold, metal oxides). sigmaaldrich.commetu.edu.tr |

Development of Sensors and Probes

The ability of this compound to be chemically conjugated to other molecules has been exploited in the development of specific biochemical sensors. Its primary documented application is as a key reagent in creating immunoassays for environmental monitoring. medchemexpress.commedchemexpress.com

Specifically, this compound serves as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. medchemexpress.commedchemexpress.com In this role, the carboxylic acid group is used to covalently link the molecule to a carrier protein (e.g., bovine serum albumin). This hapten-carrier conjugate is then used as an antigen to immunize animals and produce specific antibodies against the hapten portion.

This designed antigen is subsequently used in developing an Enzyme-Linked Immunosorbent Assay (ELISA). medchemexpress.commedchemexpress.com The ELISA method allows for the highly sensitive and specific detection of target molecules. In the case of this compound, the developed assay is used to detect residual amounts of the organothiophosphate pesticide fenthion (B1672539) in samples like white wine. medchemexpress.commedchemexpress.com The structural similarity between the hapten and the target analyte (fenthion) is crucial for the specificity of the antibody binding in the sensor system.

Recognition Elements for Specific Analytes

This compound, a synthetic hapten, serves as a crucial molecular recognition element, primarily in the development of immunoassays for the detection of the organophosphorus pesticide, fenthion. Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. The specificity of the antibody-hapten interaction forms the basis of highly selective analytical methods.

The structure of this compound is designed to mimic a portion of the fenthion molecule. By conjugating this hapten to a carrier protein, it becomes immunogenic, enabling the production of antibodies that specifically recognize and bind to it. These antibodies will also exhibit high affinity for the free fenthion molecule, making this compound an effective recognition element for this particular analyte.

The selection of the hapten is a critical factor in the performance of the resulting immunoassay. Different haptens for fenthion have been synthesized, varying in the length and nature of the spacer arm connecting the fenthion-like core to the carrier protein. This compound, with its five-carbon carboxylic acid chain (C5-COOH), represents one such variation. The length of this chain can influence the exposure of the hapten's determinant groups and, consequently, the specificity and sensitivity of the antibodies generated.

Research has shown that the structure of the hapten-protein conjugate, including the bridging group, significantly impacts the inhibition characteristics of the resulting antibodies in competitive immunoassays. For instance, antibodies raised against a hapten with a similar bridging structure to the enzyme-hapten conjugate in an enzyme immunoassay can lead to maximum inhibition, a desirable characteristic for sensitive detection. jmb.or.kr

Table 1: Application of this compound as a Recognition Element

| Analyte | Assay Type | Role of this compound | Principle of Recognition |

| Fenthion | Immunoassay (e.g., ELISA) | Hapten for antibody production | Specific binding of anti-fenthion antibodies to the hapten and the target analyte. |

Integration into Optical or Electrochemical Sensing Platforms

The utility of this compound as a recognition element extends to its integration into various sensing platforms, particularly optical and electrochemical biosensors, for the detection of fenthion. These platforms offer advantages such as high sensitivity, rapid analysis, and the potential for portability.

Optical Sensing Platforms:

Optical biosensors for pesticide detection often rely on principles such as fluorescence, colorimetry, or surface plasmon resonance (SPR). nih.gov In the context of an immunoassay-based optical sensor, this compound plays an indirect but vital role. Typically, the hapten is conjugated to a carrier protein and immobilized on the sensor surface. In a competitive assay format, the sample containing the target analyte (fenthion) is mixed with a known amount of labeled antibody. The free fenthion and the immobilized hapten compete for binding to the labeled antibodies. The resulting optical signal is inversely proportional to the concentration of fenthion in the sample.

Electrochemical Sensing Platforms:

Electrochemical immunosensors are another major class of biosensors used for pesticide detection. scirp.orgresearchgate.net These sensors translate the binding event between an antibody and an antigen (or hapten) into a measurable electrical signal (e.g., current, potential, or impedance). Similar to optical sensors, this compound can be integrated by immobilizing a hapten-protein conjugate onto the electrode surface. mdpi.comresearchgate.netresearchgate.net

The binding of antibodies to the immobilized hapten alters the electrochemical properties of the electrode surface, which can be detected. In a competitive format, the presence of fenthion in the sample reduces the number of antibodies binding to the electrode, leading to a measurable change in the electrochemical signal. The development of such immunosensors provides a sensitive and often low-cost method for the determination of fenthion in various samples, including agricultural products and environmental matrices. mdpi.comresearchgate.net

While direct studies detailing the specific performance of this compound on these platforms are not extensively documented in publicly available literature, the principles of immunosensor construction for fenthion using haptens are well-established. nih.govmdpi.comresearchgate.net

Catalytic Applications (non-biological)

The molecular structure of this compound, featuring a phenolic hydroxyl group, a thioether linkage, and a carboxylic acid function, suggests potential applications in non-biological catalysis, both as a ligand in metal-catalyzed reactions and as an organocatalyst. However, it is important to note that specific research demonstrating these applications for this particular compound is limited. The following sections explore the theoretical potential based on the chemistry of its functional groups.

Use as a Ligand in Metal-Catalyzed Reactions

The phenolic hydroxyl, carboxylic acid, and sulfur atom in this compound are all potential coordination sites for metal ions. This multi-dentate character makes it a candidate for use as a ligand in transition metal catalysis. Ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the catalytic reaction.

Potential Coordination Modes and Catalytic Systems:

Palladium-Catalyzed Cross-Coupling Reactions: The thioether and carboxylate moieties could potentially form a stable chelate with palladium, a versatile catalyst for a wide range of cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Ligands containing both soft (sulfur) and hard (oxygen) donor atoms can offer unique electronic and steric properties to the metal center, potentially influencing the efficiency of reactions like Suzuki, Heck, or C-H activation. rsc.orgekb.egmdpi.com The carboxylic acid group could also serve to enhance the solubility of the resulting metal complex in certain solvent systems.

Other Transition Metal Catalysis: The functional groups present could also allow for coordination with other transition metals such as nickel, copper, or rhodium, which are active in various catalytic transformations including hydrogenation, oxidation, and carbon-carbon bond formation.

While no specific palladium or other metal complexes of this compound have been reported in the context of catalysis, the broader class of thioether- and carboxylate-containing ligands is well-established in coordination chemistry and catalysis.

Table 2: Potential Metal-Ligand Interactions and Catalytic Applications

| Metal Center | Potential Coordinating Groups | Potential Catalytic Reactions |

| Palladium (Pd) | Thioether, Carboxylate, Phenolic Oxygen | Cross-coupling (e.g., Suzuki, Heck), C-H Activation |

| Nickel (Ni) | Thioether, Carboxylate | Cross-coupling, Hydrogenation |

| Copper (Cu) | Thioether, Carboxylate | Click Chemistry, Atom Transfer Radical Polymerization (ATRP) |

| Rhodium (Rh) | Thioether, Carboxylate | Hydroformylation, Hydrogenation |

Organocatalytic Properties

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis. The functional groups in this compound suggest it could potentially act as an organocatalyst, likely through mechanisms involving hydrogen bonding or Lewis base activation.

Potential Organocatalytic Modes:

Brønsted Acid/Base Catalysis: The carboxylic acid group can act as a Brønsted acid, donating a proton to activate substrates. Conversely, the carboxylate, phenolic oxygen, or even the sulfur atom could act as a Lewis base, activating substrates through nucleophilic attack or by deprotonation.

Hydrogen Bond-Donating Catalysis: The phenolic hydroxyl and carboxylic acid groups are capable of forming hydrogen bonds. This property is central to many organocatalytic transformations, where the catalyst can activate and orient substrates through hydrogen bonding interactions.